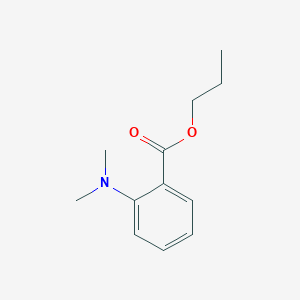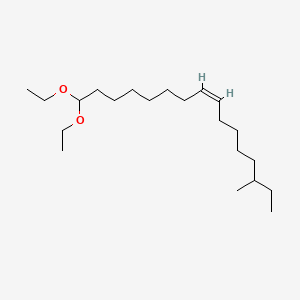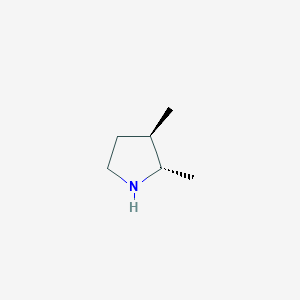
(2S,3R)-2,3-Dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2,3-Dimethylpyrrolidine is a chiral organic compound with the molecular formula C6H13N It is a stereoisomer of pyrrolidine, characterized by the presence of two methyl groups attached to the second and third carbon atoms in a specific spatial arrangement
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3-Dimethylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,3-dimethylpyrrole using a chiral rhodium or ruthenium catalyst. The reaction is carried out under high pressure of hydrogen gas and at elevated temperatures to achieve high yields and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the direct introduction of the desired functional groups under controlled conditions, leading to a more sustainable and cost-effective production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-2,3-Dimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the pyrrolidine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amines.
Substitution: N-substituted pyrrolidines.
Aplicaciones Científicas De Investigación
(2S,3R)-2,3-Dimethylpyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in the development of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2S,3R)-2,3-Dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzymatic activity .
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S)-2,3-Dimethylpyrrolidine: Another stereoisomer with different spatial arrangement of methyl groups.
(2R,3R)-2,3-Dimethylpyrrolidine: A diastereomer with distinct stereochemistry.
(2R,3S)-2,3-Dimethylpyrrolidine: Another diastereomer with different spatial configuration.
Uniqueness
(2S,3R)-2,3-Dimethylpyrrolidine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties compared to its stereoisomers. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Propiedades
Número CAS |
73604-49-6 |
|---|---|
Fórmula molecular |
C6H13N |
Peso molecular |
99.17 g/mol |
Nombre IUPAC |
(2S,3R)-2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Clave InChI |
ZKCLHJUZGZWTNA-RITPCOANSA-N |
SMILES isomérico |
C[C@@H]1CCN[C@H]1C |
SMILES canónico |
CC1CCNC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (2-pentyl-2-azaspiro[5.5]undec-8-en-1-yl)acetate](/img/structure/B14463198.png)
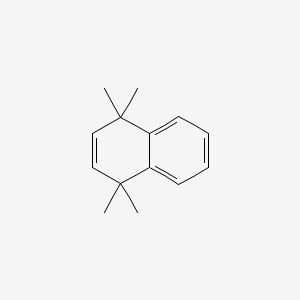


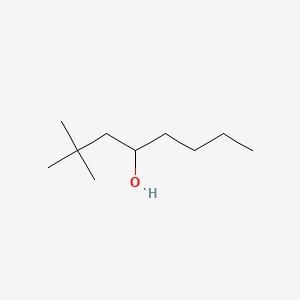



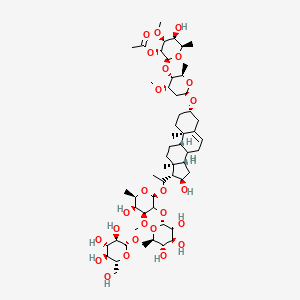
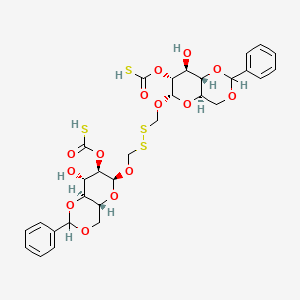
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
